molecular formula C28H25N3O5 B11006601 6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B11006601
M. Wt: 483.5 g/mol
InChI Key: IEMYMBOTWUPWFX-UHFFFAOYSA-N
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Description

The compound 6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic molecule featuring multiple fused ring systems, including isoquinoline and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the dihydroisoquinoline ring.

    Construction of the Quinazoline Core: The quinazoline ring can be synthesized via the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling Reactions: The final step involves coupling the isoquinoline and quinazoline intermediates through a series of condensation reactions, often facilitated by catalysts and under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced aromatic systems.

    Substitution: Introduction of halogens, amines, or hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The planar aromatic systems might allow the compound to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione: Lacks the isoquinoline moiety but shares the quinazoline core.

    3,4-Dihydroisoquinolin-2(1H)-yl Derivatives: Similar in structure but without the quinazoline ring.

    9,10-Dimethoxy Derivatives: Compounds with similar methoxy substitutions on aromatic rings.

Uniqueness

The uniqueness of 6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione lies in its fused ring system, which combines features of both isoquinoline and quinazoline structures. This combination may confer unique biological activities and synthetic versatility not found in simpler analogs.

Properties

Molecular Formula

C28H25N3O5

Molecular Weight

483.5 g/mol

IUPAC Name

6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-9,10-dimethoxy-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C28H25N3O5/c1-35-22-12-11-20-24(25(22)36-2)28(34)31-21-10-6-5-9-19(21)27(33)30(26(20)31)16-23(32)29-14-13-17-7-3-4-8-18(17)15-29/h3-12,26H,13-16H2,1-2H3

InChI Key

IEMYMBOTWUPWFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)N5CCC6=CC=CC=C6C5)OC

Origin of Product

United States

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